3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline
Overview
Description
Iperoxo is a potent superagonist of muscarinic acetylcholine receptors (mAChRs). These receptors are a type of G-protein coupled receptor (GPCR) that play a crucial role in various physiological functions, including the regulation of heart rate, smooth muscle contraction, and neurotransmitter release . Iperoxo is known for its high efficacy and ability to induce significant conformational changes in mAChRs, making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Iperoxo can be synthesized through a series of chemical reactions involving the formation of an alkyne group and subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC). The synthesis typically involves the following steps :
- Formation of the alkyne group.
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups.
Industrial Production Methods
While specific industrial production methods for iperoxo are not widely documented, the synthesis generally follows the principles of click chemistry, which is known for its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
Iperoxo undergoes various chemical reactions, including:
Oxidation: Iperoxo can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups in iperoxo, altering its chemical properties.
Substitution: Iperoxo can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxides, while reduction can yield various reduced forms of iperoxo .
Scientific Research Applications
Iperoxo has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the conformational changes in muscarinic acetylcholine receptors.
Biology: Helps in understanding the role of mAChRs in various physiological processes.
Medicine: Potential therapeutic applications in treating diseases related to mAChR dysfunction, such as Alzheimer’s disease and schizophrenia.
Industry: Used in the development of new drugs targeting mAChRs
Mechanism of Action
Iperoxo exerts its effects by binding to the orthosteric site of muscarinic acetylcholine receptors, leading to significant conformational changes. This binding enhances the receptor’s ability to interact with G-proteins, thereby modulating various intracellular signaling pathways . The molecular targets of iperoxo include the M2 and M4 subtypes of mAChRs, which are involved in regulating cardiac function and neural signaling .
Comparison with Similar Compounds
Similar Compounds
Acetylcholine: The endogenous agonist for mAChRs, but with lower efficacy compared to iperoxo.
Oxotremorine: Another muscarinic agonist, but less potent than iperoxo.
LY2119620: A positive allosteric modulator that enhances the effects of iperoxo on mAChRs
Uniqueness of Iperoxo
Iperoxo is unique due to its high efficacy and ability to induce significant conformational changes in mAChRs. This makes it a valuable tool in studying the detailed mechanisms of receptor activation and developing new therapeutic agents targeting mAChRs .
Properties
IUPAC Name |
4-(4,5-dihydro-1,2-oxazol-3-yloxy)but-2-ynyl-trimethylazanium;iodide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N2O2.HI/c1-12(2,3)7-4-5-8-13-10-6-9-14-11-10;/h6-9H2,1-3H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEOIAMCTHLJJB-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC#CCOC1=NOCC1.[I-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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